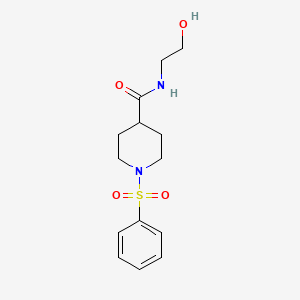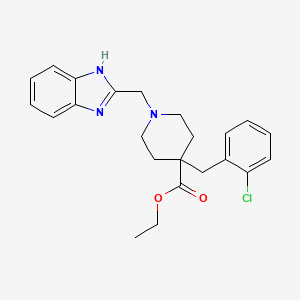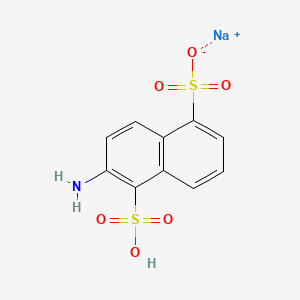
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as PEP005, is a natural compound extracted from the sap of the Australian milkwood tree. This compound has been found to possess anti-cancer properties and has been extensively studied in the field of oncology.
作用机制
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide exerts its anti-cancer effects by activating the protein kinase C (PKC) pathway. PKC is a family of enzymes that play a crucial role in regulating cell growth, differentiation, and apoptosis. N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide activates PKC by binding to its regulatory domain, leading to the activation of downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects in cancer cells. It inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and proliferation. It also activates the tumor suppressor protein p53, which plays a key role in inducing apoptosis in cancer cells. Additionally, N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and lead to apoptosis.
实验室实验的优点和局限性
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized, making it readily available for research purposes. It has also been extensively studied and has a well-established mechanism of action. However, N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has some limitations in lab experiments. It is highly reactive and can cause skin irritation and other toxic effects, making it difficult to handle. Additionally, its potency can vary depending on the source and purity of the compound.
未来方向
There are several future directions for research on N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One potential application is in combination therapy with other anti-cancer drugs, as N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been found to enhance the anti-tumor effects of some chemotherapy drugs. Another area of research is the development of novel formulations of N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide that can improve its efficacy and reduce its toxicity. Additionally, further studies are needed to better understand the mechanisms underlying N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide's anti-cancer effects and to identify biomarkers that can predict patient response to treatment.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide is a natural compound with promising anti-cancer properties. Its mechanism of action involves the activation of the PKC pathway, leading to apoptosis in cancer cells. N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential in the treatment of various types of cancer and has several advantages for use in lab experiments. However, further research is needed to fully understand its mechanisms of action and to identify new applications and formulations for this promising compound.
合成方法
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide can be synthesized through a series of chemical reactions starting from the compound 4-piperidone. The synthesis involves the reaction of 4-piperidone with sodium hydride, followed by the addition of 1-chloroethyl phenyl sulfone. The resulting compound is then treated with hydroxylamine hydrochloride to yield N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide.
科学研究应用
N-(2-hydroxyethyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential in the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor size.
属性
IUPAC Name |
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-11-8-15-14(18)12-6-9-16(10-7-12)21(19,20)13-4-2-1-3-5-13/h1-5,12,17H,6-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPQDXDVCPBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCO)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5118078.png)
![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)
![4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)

![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5118126.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)
